molecular formula C9H8F4O B2607748 (1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1567666-58-3

(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No. B2607748
CAS RN: 1567666-58-3
M. Wt: 208.156
InChI Key: XODJGUXJHGDPTL-YFKPBYRVSA-N
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Description

“(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol” is a colorless liquid with the molecular formula C9H9F3O and a molecular weight of 198.16g/mol . It is an important intermediate compound .


Synthesis Analysis

This compound can be synthesized by benzylation and trifluoromethylation reactions. The specific synthesis method can use chemical reagents and reaction conditions, such as the reactants chlorobenzene and trifluoromethane, and the synthesis conditions are controlled at an appropriate temperature and reaction time .


Chemical Reactions Analysis

The compound can be synthesized by benzylation and trifluoromethylation reactions . The specific reactants used are chlorobenzene and trifluoromethane .


Physical And Chemical Properties Analysis

The compound is a colorless liquid. It has a molecular weight of 198.16g/mol. The melting point is -2 ℃ and the boiling point is 219-220 ℃ .

Scientific Research Applications

Glycosylation Reactions

The compound’s alcoholic group can participate in glycosylation reactions, which are crucial for synthesizing glycosides. As described in a recent publication, similar fluorinated compounds have been used as powerful activators for thioglycoside donors in the stereoselective construction of glycosidic linkages .

properties

IUPAC Name

(1S)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODJGUXJHGDPTL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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